molecular formula C2H2ClN<br>ClCH2CN<br>C2H2ClN B046850 Chloroacetonitrile CAS No. 107-14-2

Chloroacetonitrile

Cat. No. B046850
CAS RN: 107-14-2
M. Wt: 75.5 g/mol
InChI Key: RENMDAKOXSCIGH-UHFFFAOYSA-N
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Description

Chloroacetonitrile is an organic compound with the formula ClCH2CN . It is a colorless liquid derived from acetonitrile (CH3CN) by replacing one hydrogen atom with chlorine . It is used in the electrochemical synthesis of cyanoacetic acid with carbon dioxide and is involved in phase-transfer-catalyzed Darzen’s condensation reaction with cyclohexanone .


Molecular Structure Analysis

The molecular formula of Chloroacetonitrile is ClCH2CN, and its molecular weight is 75.50 .


Chemical Reactions Analysis

Chloroacetonitrile is used in various chemical reactions. For instance, it is used as an eluent additive in thermospray liquid chromatography/mass spectrometry . It also plays a role in the oxidation of anilides, which occurs through two consecutive electron-transfer processes .


Physical And Chemical Properties Analysis

Chloroacetonitrile is a colorless, fuming liquid with a melting point of 38℃ and a boiling point of 124-126℃ . It has a relative density of 1.1930 and a refractive index of 1.420225 . It is soluble in ether, alcohol, and hydrocarbons but insoluble in water .

Scientific Research Applications

  • Chromatography and Mass Spectrometry Applications:

    • Used in liquid chromatography-mass spectrometry for determining organophosphorus pesticides in sediment (Barceló et al., 1987).
    • Improves detection performance in liquid chromatography-negative chemical ionization mass spectrometry (Geerdink et al., 1987).
    • As an eluent additive in thermospray liquid chromatography/negative ion mass spectrometry, it provides additional structural information without loss in sensitivity (Vreeken et al., 1990).
  • Toxicological and Health Impact Studies:

    • Intrauterine exposure to low levels leads to decreased fetal body weight and musculoskeletal malformations in mice (Ahmed et al., 2008).
    • Possesses mutagenic and carcinogenic properties, with extensive metabolic biotransformation in rats suggesting potential target sites of toxicity (Ahmed, Jacob, & Loh, 1991).
    • Induces oxidative stress, apoptosis, and histopathological changes in mouse fetal livers (Abdel-Naim et al., 2009).
    • Hepatotoxic and nephrotoxic in adult male rats, posing a potential hazard to human health (Ragab & Mohamed, 2015).
  • Chemical Synthesis and Industrial Research:

    • Used in the electrochemical carboxylation process to produce cyanoacetic acid, with varying yields depending on the solvent (Isse & Gennaro, 2002).
    • A study developed a kinetic rate expression for its catalytic oxidation, predicting effluent concentrations in industrial applications (Klinghoffer & Rossin, 1992).
  • Environmental and Water Treatment Research:

    • In water treatment, its presence may indicate the formation of unregulated nitrogenous disinfection byproducts (Kimura et al., 2013).
    • The UV/H2O2 process degrades chloroacetonitriles effectively in water treatment (Ling et al., 2016).

Safety And Hazards

Chloroacetonitrile is considered hazardous. It is flammable and toxic if swallowed, inhaled, or in contact with skin . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The global chloroacetonitrile market was estimated at USD 20,634.1 Thousand in 2022 and is anticipated to reach USD 35,590.8 Thousand by 2031, expanding at a CAGR of 6.4% during the forecast period . This indicates a potential growth in the use and applications of Chloroacetonitrile in the future.

properties

IUPAC Name

2-chloroacetonitrile
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InChI

InChI=1S/C2H2ClN/c3-1-2-4/h1H2
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InChI Key

RENMDAKOXSCIGH-UHFFFAOYSA-N
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Canonical SMILES

C(C#N)Cl
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Molecular Formula

ClCH2CN, Array, C2H2ClN
Record name CHLOROACETONITRILE
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DSSTOX Substance ID

DTXSID7021524
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Molecular Weight

75.50 g/mol
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Physical Description

Chloroacetonitrile appears as a colorless liquid with a pungent odor. Flash point 118 °F. Insoluble in water and denser than water. Hence, sinks in water. Very toxic by ingestion, inhalation and skin absorption. A lachrymator. Used to make other chemicals and as a fumigant., Colorless liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

259 to 261 °F at 760 mmHg (NTP, 1992), 126.5 °C, 126 °C
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Flash Point

118 °F (NTP, 1992), 47 °C
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Solubility

50 to 100 mg/mL at 70.7 °F (NTP, 1992), Soluble in hydrocarbons, alcohols, In ether and ethanol, In water, > 1X10+5 mg/L, temperature not specified, Solubility in water: none
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Density

1.2020 to 1.2035 at 77 °F (NTP, 1992), 1.1930 g/cu cm at 20 °C, Relative density (water = 1): 1.19
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Vapor Density

2.61 (Air = 1), Relative vapor density (air = 1): 2.61
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Vapor Pressure

8.7 [mmHg], 8 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.16
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Mechanism of Action

... To examine the mechanism of /chloroacetonitrile (CAN)/ toxicity, /investigators/ studied its effect on glutathione (GSH) homeostasis and its impact on oxidative DNA damage in gastric mucosal cells of rats. Following a single oral dose (38 or 76 mg/kg) of CAN, animals were sacrificed at various times (0-24 hr), and mucosa from pyloric stomach were collected. The effects of CAN treatment on gastric GSH contents and the integrity of genomic gastric DNA were assessed. Oxidative damage to gastric DNA was evaluated by measuring the levels of 8-Hydroxydeoxyguanosine (8-OHdG) in hydrolyzed DNA by HPLC-EC. The results indicate that CAN induced a significant, dose- and time-dependent, decrease in GSH levels in pyloric stomach mucosa at 2 and 4 hours after treatment (56 and 39% of control, respectively). DNA damage was observed electrophoretically at 6 and 12 hours following CAN administration. CAN (38 mg/kg) induced significant elevation in levels of 8-OHdG in gastric DNA. Maximum levels of 8-OHdG in gastric DNA were observed at 6 hours after CAN treatment [9.59+/-0.60 (8-OHdG/10(5)dG) 146% of control]. When a high dose of CAN (76 mg/Kg) was used, a peak level of 8-OHdG [11.59+/-1.30 (8-OHdG/10(5)dG) 177% of control] was observed at earlier times (2 h) following treatment. When CAN was incubated with gastric mucosal cells, a concentration-dependent cyanide liberation and significant decrease in cellular ATP levels were detected. These data indicate that a mechanism for CAN-induced toxicity may be partially mediated by depletion of glutathione, release of cyanide, interruption of the energy metabolism, and induction of oxidative stress that leads to oxidative damage to gastric DNA., Distinct dichloromethane dehalogenases from Methylobacterium sp. strain DM4 and Methylophilus DM11 were inhibited by low concentrations of haloacetonitriles. Chloroacetonitrile (ClCH2CN) showed maximal inhibition at a stoichiometry of 1 mol inhibitor:1 mol holoenzyme for both enzymes. This stoichiometry is suggestive of one active site per holoenzyme or extreme negative cooperativity amongst the subunits. Radiolabelled ClCH2CN dissociated completely or partially from the two dehalogenases, respectively, during chromatography. This suggested ClCH2CN was bound non-covalently., Acetonitrile (AN) and seven of its halogenated derivatives known to be water disinfectant by-products were evaluated for their action on hepatic cytosolic glutathione S-transferase (GST) activity using 1-chloro-2,4-dinitrobenzene (CDNB) as substrate. Increasing concentrations of acetonitrile, monofluoroacetonitrile (MFAN), monochloroacetonitrile (MCAN), and monobromoacetonitrile (MBAN) up to 10 mM failed to produced 50% inhibition of the activity of GST enzyme. ..., Haloacetonitriles, which are water chlorination by-products, are mutagens, carcinogens and teratogens. In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. ... The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. ... A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct.
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Product Name

Chloroacetonitrile

Color/Form

Colorless liquid

CAS RN

107-14-2, 850261-36-8
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroacetonitrile
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Chloroacetonitrile
Reactant of Route 5
Reactant of Route 5
Chloroacetonitrile
Reactant of Route 6
Chloroacetonitrile

Citations

For This Compound
5,970
Citations
CE Castro, SK O'Shea, W Wang… - Environmental science & …, 1996 - ACS Publications
Resting cell suspensions of the soil methylotroph Methylosinus trichosporium OB-3b rapidly metabolize acetonitrile (ACN) and chloroacetonitrile (CCN) to bicarbonate. Formate, a …
Number of citations: 23 pubs.acs.org
SY Kimura, Y Komaki, MJ Plewa… - Environmental science & …, 2013 - ACS Publications
… The objectives of this study are to characterize the reaction pathways of chloroacetonitrile and haloacetamide formation from the reaction of chloroacetaldehyde and monochloramine in …
Number of citations: 57 pubs.acs.org
CG Yan, QF Wang, XK Song, J Sun - The Journal of Organic …, 2009 - ACS Publications
Polysubstituted pyrido[1,2-a]benzimidazole derivatives are efficiently produced in moderate yields in a novel one-pot, four-component reaction from pyridine or 3-picoline, …
Number of citations: 100 pubs.acs.org
OM Abo-Salem, MM Ghonaim… - Pakistan Journal of …, 2013 - search.ebscohost.com
… at 2, 4, 6 and 12 h after a single oral dose of chloroacetonitrile (38 mg/kg, po). In the dose-… dose of chloroacetonitrile (9, 19, 38, and 76 mg/kg). In the time-course study chloroacetonitrile …
Number of citations: 2 search.ebscohost.com
AB Abdel-Naim, AM Mohamadin - Toxicology letters, 2004 - Elsevier
Chloroacetonitrile (CAN) is a disinfection by-product of chlorination of drinking water. Epidemiological studies indicate that it might present a potential hazard to human health. The …
Number of citations: 17 www.sciencedirect.com
AB Abdel-Naim, AA Nagy, AM Mohamadin… - Toxicology letters, 2009 - Elsevier
Chloroacetonitrile (CAN) is a disinfection by-product of chlorination of drinking water. The present study was designed to investigate the potential adverse effects of maternal exposure …
Number of citations: 21 www.sciencedirect.com
RJ Vreeken, UAT Brinkman… - Biomedical & …, 1990 - Wiley Online Library
… Moreover the LC separation itself was not influenced by the addition of chloroacetonitrile. In the present paper, the use of chloroacetonitrile as eluent additive in reversed-phase TSP LC/…
Number of citations: 37 onlinelibrary.wiley.com
AM Mohamadin, AB ABDEL-NAIM - Pharmacological research, 1999 - Elsevier
Chloroacetonitrile (CAN), is a disinfectant by-product of chlorination of drinking water. Epidemiological studies indicate that exposure to CAN via drinking water might present a potential …
Number of citations: 19 www.sciencedirect.com
AE Ahmed, S Jacob, JP Loh - Toxicology, 1991 - Elsevier
Chloroacetonitrile (CAN), a drinking water disinfectant by-product, possesses mutagenic and carcinogenic properties. The objective of this study was to investigate the biologic fate of …
Number of citations: 26 www.sciencedirect.com
O Scialdone, A Galia, G Filardo, AA Isse, A Gennaro - Electrochimica acta, 2008 - Elsevier
The electrocatalytic carboxylation of chloroacetonitrile to cyanoacetic acid performed at silver cathodes was investigated both theoretically and experimentally. Silver exhibits powerful …
Number of citations: 49 www.sciencedirect.com

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